![molecular formula C20H25N5O3 B2643899 9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922454-03-3](/img/structure/B2643899.png)
9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine core, followed by various substitutions to add the different functional groups. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The purine core is relatively stable but can participate in certain reactions, especially at the nitrogen atoms. The carbonyl groups in the dione could be reactive towards nucleophiles, and the methoxyethyl and dimethylphenyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar carbonyl and ether groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Adenosine Receptors Affinity and Binding Modes
A study on pyrimido- and tetrahydropyrazino[2,1-f]purinediones revealed their affinity for adenosine receptors (ARs), identifying potent AR antagonists among the series. The research established structure-activity relationships for purinediones and utilized docking experiments to compare binding modes across human and rat A1 and A2A AR subtypes. This detailed analysis aids in understanding the interaction with ARs, significant for neuropharmacology and potentially guiding the design of AR-targeted therapies (Szymańska et al., 2016).
Synthesis and Chemical Properties
Research into the synthesis of purinediones has led to the development of novel compounds with potential biological activities. For instance, the synthesis of new [c,d]-fused purinediones provided insights into the chemical properties and the potential for further functionalization of these compounds (Šimo et al., 1995).
Hydrolytic Behavior of Methoxypurines
A study on the hydrolytic behavior of 6-methoxypurines challenged common beliefs about their decomposition, revealing a complex mixture of products. This research is crucial for understanding the stability and reactivity of methoxypurine derivatives, which can influence their biological activity and potential applications in medicinal chemistry (Wong & Fuchs, 1974).
Antiinflammatory Activity
Investigation into substituted analogues of pyrimidopurinediones showed their antiinflammatory activity in models of chronic inflammation. This study highlights the therapeutic potential of pyrimidopurinediones for treating inflammatory conditions, contributing to the development of new antiinflammatory agents (Kaminski et al., 1989).
Neurodegenerative Diseases Treatment
A library of tetrahydropyrimido[2,1-f]purinediones was evaluated for their interaction with adenosine receptors and monoamine oxidases, targeting neurodegenerative diseases like Parkinson's and Alzheimer's. This research indicates the potential of these compounds as multi-target drugs for neurodegeneration treatment, showing promise in additive or synergistic effects in vivo (Koch et al., 2013).
Eigenschaften
IUPAC Name |
9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-6-7-15(14(2)12-13)23-8-5-9-24-16-17(21-19(23)24)22(3)20(27)25(18(16)26)10-11-28-4/h6-7,12H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOQBGMXULYHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

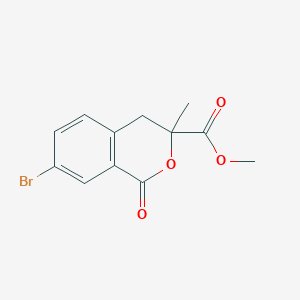
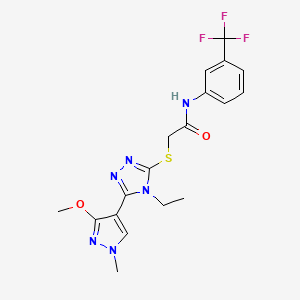
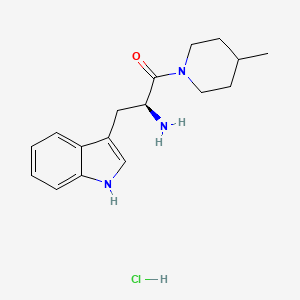
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)
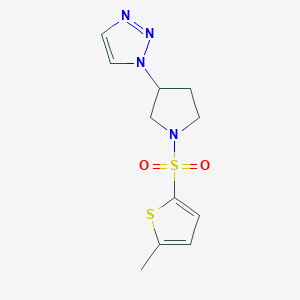
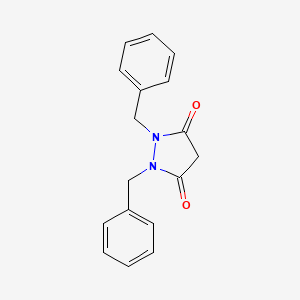

![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)
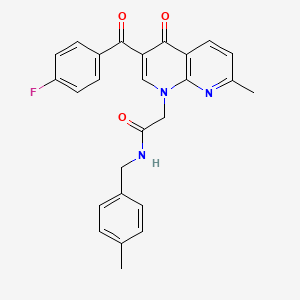
![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2643835.png)


![N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2643839.png)